4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves multiple steps. The starting materials typically include 4-chloro-1H-pyrazole and 4-(trifluoromethyl)benzoyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution, where the azetidin-3-yl group is introduced to the pyrazole ring .
Chemical Reactions Analysis
4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can be compared with similar compounds such as:
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substituents attached to the ring.
4-(trifluoromethyl)benzoyl chloride: This compound is a precursor in the synthesis of the target compound and has similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClF3N3O |
---|---|
Molecular Weight |
343.73 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H13ClF3N3O/c16-13-5-20-22(9-13)8-10-6-21(7-10)14(23)11-1-3-12(4-2-11)15(17,18)19/h1-5,9-10H,6-8H2 |
InChI Key |
SUOGDSOEHBCAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.